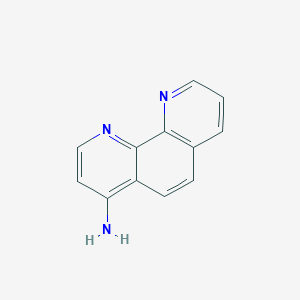

1,10-Phenanthrolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1,10-phenanthrolin-4-amine |

InChI |

InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |

InChI Key |

MWSWMKBNGFFPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |

Origin of Product |

United States |

Significance of the Phenanthroline Core in Advanced Chemical Systems

The 1,10-phenanthroline (B135089) scaffold is a highly valued building block in the design of advanced chemical systems. rsc.org Its prominence stems from a combination of inherent structural and electronic properties that render it exceptionally versatile. rsc.org The rigid, planar, and aromatic nature of the phenanthroline core provides a robust and predictable framework for constructing complex molecular architectures. rsc.org

One of the most critical features of 1,10-phenanthroline is its powerful chelating ability. The two nitrogen atoms are ideally positioned to form stable, five-membered rings with a wide variety of metal ions. researchgate.net This strong binding affinity has led to its extensive use in coordination chemistry, where it forms stable complexes with most metal ions. wikipedia.org These metal complexes exhibit a range of interesting properties, including intense luminescence and the ability to interact with DNA, which has been exploited in the development of chemical nucleases and molecular probes. researchgate.net

The utility of the phenanthroline core extends into materials science and catalysis. Its derivatives have been successfully employed as sensitizers in dye-sensitized solar cells and as luminescent probes. acs.org Furthermore, the rigidity of the phenanthroline unit is a key feature in supramolecular chemistry, contributing to the formation of intricate structures like rotaxanes and catenanes. acs.org The ability to systematically modify the phenanthroline backbone through functionalization allows for the fine-tuning of its electronic and steric properties, making it an adaptable platform for a diverse array of applications. mdpi.comresearchgate.net

Academic Relevance of Amino Functionalization in 1,10 Phenanthrolines

The introduction of an amino group onto the 1,10-phenanthroline (B135089) framework is a key strategy for modulating its chemical behavior and unlocking new applications. Amino functionalization, particularly at positions that influence the electronic landscape of the chelating nitrogen atoms, is of significant academic interest. The amino group can act as a coordination site itself or as a reactive handle for further synthetic transformations.

The position of the amino group on the phenanthroline ring system is crucial in determining the properties of the resulting molecule. For instance, 5-amino-1,10-phenanthroline has been noted for providing a readily oxidizable amino fraction and an additional coordination site for metals. chim.it This dual functionality allows for the creation of more complex and versatile ligands.

Research has shown that the introduction of amino groups can significantly impact the photophysical properties of phenanthroline derivatives. For example, 5-amino-1,10-phenanthroline derivatives have been found to possess relatively high quantum yields and exhibit solvatochromatic shifts, which are indicative of intramolecular charge transfer character. wmich.edu This highlights the potential for developing novel sensors and probes based on amino-functionalized phenanthrolines. The synthesis of various diamino-1,10-phenanthrolines, such as 4,7-diamino derivatives, has also been explored, opening up avenues for creating bifunctional ligands and materials with enhanced electronic properties. mdpi.com

Overview of Research Trajectories for 1,10 Phenanthrolin 4 Amine Derivatives

Classical Phenanthroline Synthesis Approaches

The foundational methods for constructing the 1,10-phenanthroline core have been established for over a century and remain relevant in modern synthesis.

Application of Skraup and Friedlander Transformations in Phenanthroline Scaffolds

The Skraup and Friedländer syntheses are two of the most classical and widely employed methods for the construction of quinoline (B57606) and phenanthroline ring systems. mdpi.comnih.gov The Skraup reaction involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. wikipedia.org In the context of 1,10-phenanthroline synthesis, o-phenylenediamine (B120857) is treated with glycerol in a double Skraup reaction. wikipedia.orgchim.it The dehydration of glycerol in situ generates acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the phenanthroline core. wikipedia.orgyoutube.com While effective, this method often requires harsh reaction conditions, including strong acids and high temperatures, and can result in low yields. researchgate.net

The Friedländer annulation offers a milder alternative, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govacs.org This method provides a more direct route to substituted phenanthrolines with greater control over the substitution pattern. Modifications of these classical methods, such as using microwave assistance, have been developed to improve yields and reduce reaction times. nih.gov

Targeted Functionalization of the 1,10-Phenanthroline Core

Direct functionalization of the pre-formed 1,10-phenanthroline ring is a common strategy to introduce specific substituents, including the crucial amine group at the 4-position.

Regioselective Amination at the 4-Position and Other Aminophenanthroline Derivatives

The introduction of an amine group onto the 1,10-phenanthroline scaffold can be achieved through various amination reactions. The regioselectivity of these reactions is a critical aspect. For instance, the interaction of substituted 1,10-phenanthrolines with O-mesitylsulfonylhydroxylamine has been studied to understand the electronic effects governing the position of amination. nsc.ru The ratio of the resulting N-amino-1,10-phenanthrolinium mesitylenesulfonate isomers is dependent on the electronic nature of the substituent on the phenanthroline ring. nsc.ru

Another approach involves the direct C-H amination. Copper-catalyzed regioselective C-H amination of phenol (B47542) derivatives has been developed using a phenanthroline-based bidentate auxiliary, demonstrating the potential for direct amination of the phenanthroline core itself. acs.orgacs.org Furthermore, iridium-catalyzed borylation of C-H bonds, followed by amination, presents a modern and versatile strategy for the synthesis of aminophenanthrolines. researchgate.netescholarship.org

Table 1: Regioselectivity in the Amination of Substituted 1,10-Phenanthrolines

| Substituent (X) | Ratio of Isomers (N1-amination : N10-amination) | Reference |

| 4-Me | 60:40 | nsc.ru |

| 5-Me | 44:56 | nsc.ru |

| 3-Br | 15:85 | nsc.ru |

| 5-NO2 | 58:42 | nsc.ru |

Nucleophilic Aromatic Substitution in Substituted Phenanthrolines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like 1,10-phenanthroline, especially when a good leaving group is present. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged Meisenheimer intermediate, which then expels the leaving group to restore aromaticity. masterorganicchemistry.com

In the synthesis of aminophenanthrolines, a common strategy involves the substitution of a halogen, typically chlorine, at the desired position. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) can be synthesized and subsequently reacted with amines to yield 4,7-diamino-1,10-phenanthroline derivatives. mdpi.comresearchgate.net This approach allows for the introduction of a variety of amine substituents by simply changing the nucleophilic amine. Microwave-assisted SNAr reactions have been shown to be highly efficient for this purpose. researchgate.net The reactivity in SNAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Condensation Reactions for 1,10-Phenanthroline Derivative Synthesis

Condensation reactions are fundamental in building more complex molecules from the 1,10-phenanthroline scaffold. A key example is the reaction between 1,10-phenanthroline-5,6-dione (B1662461) and diamines, such as ethylenediamine, to form pyrazino[2,3-f] nsc.ruescholarship.orgphenanthroline derivatives. researchgate.net These reactions expand the heterocyclic system and are crucial for creating ligands with unique coordination properties.

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives often involves a three-step condensation of Meldrum's acid, orthoesters, and o-phenylenediamine derivatives. mdpi.com This is followed by thermal cyclization, decarboxylation, and treatment with phosphoryl chloride to introduce the chloro substituents, which can then be displaced by amines. mdpi.com

Strategic Derivatization of Amine-Functionalized Phenanthrolines

Once the amine group is installed on the 1,10-phenanthroline ring, it serves as a versatile handle for further derivatization. This allows for the fine-tuning of the molecule's electronic and steric properties for specific applications. For example, the amino group can be acylated or alkylated to introduce a wide array of functional groups. zenodo.org

The derivatization of amine-functionalized phenanthrolines is critical in the development of ligands for catalysis and materials science. For instance, 2-aminophenanthroline ligands have been shown to enable mild, undirected, iridium-catalyzed borylation of alkyl C-H bonds. researchgate.netacs.org Furthermore, the derivatization of the amine group can be used to attach the phenanthroline unit to other molecules or surfaces, as seen in the development of functionalized resins for capturing and analyzing carbonyl compounds. mdpi.com The strategic derivatization of aminophenanthrolines allows for the creation of tailored molecules with specific functions, highlighting the importance of this class of compounds.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a toolkit of advanced methodologies to construct complex molecules like 1,10-phenanthroline derivatives with improved efficiency and precision. These techniques often lead to higher yields, reduced reaction times, and more environmentally benign processes.

Microwave-Assisted Synthesis of Phenanthroline Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comsciforum.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and increased product yields. mdpi.comsciforum.net For instance, the synthesis of imidazo[4,5-f] Current time information in Bangalore, IN.mdpi.comphenanthroline derivatives has been successfully achieved with high yields of approximately 90% under microwave irradiation at 100°C. mdpi.com This method allows for a rapid rise to the desired temperature, which is then maintained consistently throughout the reaction. mdpi.comsciforum.net

The efficiency of microwave-assisted synthesis is also evident in the preparation of various metal complexes of phenanthroline derivatives. For example, the synthesis of tris-(1,10-phenanthroline)manganese(II) complex was accomplished using microwave irradiation. researchgate.net Similarly, the formation of group 6 tetracarbonyl phosphane and tertiary amine complexes with 1,10-phenanthroline has been facilitated by microwave heating. mdpi.com These examples underscore the versatility of microwave-assisted synthesis in generating a diverse range of phenanthroline-based compounds. A study on the synthesis of pyrrolo Current time information in Bangalore, IN.mdpi.com-phenanthrolines demonstrated that the microwave approach yielded the desired product in a significantly shorter time (6 minutes) compared to conventional heating (6 hours), with an improved yield. beilstein-journals.org

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) |

|---|---|---|---|---|

| Pyrrolo Current time information in Bangalore, IN.mdpi.com-phenanthrolines | 6 min | Higher | 6 h | 62% |

| Imidazo[4,5-f] Current time information in Bangalore, IN.mdpi.comphenanthroline derivatives | 20 min | ~90% | Not specified | Not specified |

Preparation of Schiff Bases from Aminophenanthrolines

Schiff bases derived from aminophenanthrolines are a significant class of compounds with diverse applications. These are typically synthesized through the condensation reaction of an amino-substituted phenanthroline with an aldehyde or ketone. jmchemsci.comasianpubs.org For example, new Schiff base ligands have been synthesized from the reaction of 5-amino-1,10-phenanthroline and 5,6-diamino-1,10-phenanthroline (B61705) with 2-(hexyloxy)benzaldehyde, yielding D-π-D type conjugated systems. asianpubs.org

The synthesis of a novel Schiff base from 1,10-phenanthroline-2,9-dicarboxaldehyde and 2,2'-bipyridyl-4,4-dialdehyde has also been reported. nih.govijmcmed.org Another example involves the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) with 1H-indole-2-carbohydrazide to create a phenanthroline-based Schiff base sensor. researchgate.net The azomethine group (-C=N-) characteristic of Schiff bases is a key structural feature that imparts these molecules with their unique chemical and physical properties. jmchemsci.com

Facile Synthesis of Fluorine-Containing Phenanthrolines via Pyridine Ring Formation

The introduction of fluorine atoms into the phenanthroline core can significantly alter the molecule's electronic properties and biological activity. A facile method for synthesizing fluorine-containing 1,10-phenanthrolines involves the pyridine-ring formation reaction. researchgate.net This strategy has been employed to produce novel fluorine-containing 1,10-phenanthrolines with various substituents at the 3-position in moderate yields. researchgate.net The reaction utilizes N-propargyl-5,7-bis(trifluoroacetyl)-8-quinolylamine as a key intermediate, which undergoes ring formation with different amines. researchgate.net

Similarly, fluorine-containing 1,7-phenanthrolines have been synthesized through the pyridine-ring formation reaction of N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine with a range of nucleophiles, including amines, thiols, alcohols, and phenols, achieving moderate to high yields. thieme-connect.com Another approach involves the nucleophilic substitution of chlorine atoms in 4,7-dichloro-1,10-phenanthroline precursors with fluoride (B91410) ions, providing access to 4,7-difluoro derivatives in high yields. mdpi.com While progress has been made, the development of efficient and general methods for the synthesis of fluorinated phenanthrolines remains an active area of research. mdpi.com

Optimization of Reaction Conditions and Yields in 1,10-Phenanthroline Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,10-phenanthroline and its derivatives. tandfonline.commdpi.com Factors such as the choice of catalyst, solvent, and temperature can have a profound impact on the outcome of a synthesis. tandfonline.com

For instance, in the synthesis of substituted 1,10-phenanthrolines via a four-component cyclocondensation, various catalysts and solvents were investigated. tandfonline.com It was found that using p-toluenesulfonic acid (p-TSA) in ethanol (B145695) or potassium carbonate (K2CO3) in toluene (B28343) resulted in poor yields. tandfonline.com The optimal conditions were determined to be catalyst- and solvent-free, highlighting a green chemistry approach. tandfonline.com

The synthesis of N-alkyl-1,10-phenanthrolinium bromide salts also required optimization of reaction conditions to achieve good yields. tandfonline.com Similarly, in the palladium-catalyzed phosphonylation of 1,10-phenanthrolines, careful optimization is necessary for each substrate to obtain acceptable yields, as the reactivity can be significantly influenced by the position of substituents on the phenanthroline ring. mdpi.com For example, a methoxy (B1213986) group at the 2-position decreases reactivity, while at the 4-position, it can completely inhibit the reaction under certain conditions. mdpi.com

Interactive Table: Optimization of Reaction Conditions for Phenanthroline Synthesis

| Reaction | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Four-component cyclocondensation | p-TSA | Ethanol | Reflux | Poor |

| Four-component cyclocondensation | K2CO3 | Toluene | Reflux | Poor |

| Four-component cyclocondensation | None | None | Microwave | Good |

| Pd-catalyzed phosphonylation (2-methoxy-phen) | Palladium | DMSO/DCM | Irradiation | 34% |

Ligand Design Principles and Bidentate N,N Coordination Properties of this compound

1,10-Phenanthroline (phen) and its derivatives are classic bidentate N,N-chelating ligands renowned for their ability to form stable complexes with a wide array of transition metals. researchgate.netchim.it The fundamental design principle of these ligands lies in the rigid, planar, tricyclic aromatic structure of the phenanthroline core. This structural rigidity, coupled with the two nitrogen donor atoms positioned at the 1 and 10 positions, facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion. researchgate.net The arrangement of the nitrogen atoms is ideal for chelating various metal cations. chim.it

The coordination of this compound to metal centers occurs through the lone pairs of electrons on the two nitrogen atoms, establishing it as a strong σ-donor. researchgate.net This N,N' bidentate coordination is the predominant binding mode observed in its metal complexes. wikipedia.orgjournalirjpac.com The planarity of the phenanthroline ring system also allows for π-stacking interactions, which can further stabilize the resulting metal complexes, particularly in biological systems. chim.it The introduction of an amine group at the 4-position of the phenanthroline scaffold can influence the electronic properties of the ligand, which in turn can affect its coordination behavior and the properties of the resulting metal complexes.

Formation of Metal Complexes with Transition Metal Ions

The versatile chelating nature of 1,10-phenanthroline and its derivatives enables the formation of a diverse range of metal complexes with various transition metal ions. wikipedia.org

Synthesis and Characterization of Mononuclear and Dinuclear Metal Complexes of Aminophenanthrolines

The synthesis of mononuclear and dinuclear metal complexes involving aminophenanthrolines, such as this compound, typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent. ijaar.org For instance, mononuclear complexes of the type [M(phen)2]2+ can be prepared by reacting a metal(II) nitrate (B79036) salt with 1,10-phenanthroline in a water:ethanol solution. nih.gov The resulting complexes are often characterized by a suite of analytical techniques including elemental analysis, FTIR, UV-Vis spectroscopy, and in some cases, single-crystal X-ray diffraction to elucidate their solid-state structures. ijcce.ac.ir

Dinuclear complexes can also be synthesized, often employing a bridging ligand to connect two metal-phenanthroline units. For example, a dinuclear copper(II) complex, (phen)2Cu(µ-tda)Cu(phen)2·1.5H2O (where tda2- is thiodiacetate), has been synthesized and structurally characterized. ijcce.ac.ir The synthesis of such complexes can involve reacting a pre-formed mononuclear complex with a bridging ligand or a one-pot reaction of the metal salt, phenanthroline derivative, and the bridging ligand. nih.gov

Development of Mixed-Ligand Metal Complexes Incorporating this compound

Mixed-ligand metal complexes, which incorporate this compound alongside other ligands, have been a subject of significant research interest. researchgate.net These complexes offer the potential to fine-tune the chemical and physical properties of the metal center by combining the characteristics of different ligands. The synthesis of mixed-ligand complexes often involves the reaction of a metal ion with 1,10-phenanthroline or its derivative and another ligand, which can range from simple anions to more complex organic molecules like Schiff bases, amino acids, or other heterocyclic compounds. researchgate.netarabjchem.org

For example, mixed-ligand copper(II) complexes containing 1,10-phenanthroline and other bidentate ligands have been extensively studied. nih.gov The synthesis of these complexes can be achieved by reacting a metal salt with a stoichiometric mixture of the two different ligands. The resulting complexes can exhibit a variety of coordination geometries depending on the nature of the ligands and the metal ion. bohrium.com

Coordination with Specific Metal Ions (e.g., Cu(II), Fe(II), Ni(II), Co(II), Zn(II), Pd(II), Re(I), Alkaline Earth Metals)

This compound and its parent compound, 1,10-phenanthroline, form stable complexes with a wide range of transition metal ions.

Copper(II): Copper(II) complexes of 1,10-phenanthroline are well-documented. chim.it Both mononuclear, such as [Cu(phen)(tda)]·2H2O, and dinuclear copper(II) complexes have been synthesized and characterized. ijcce.ac.ir Mixed ligand Cu(II) complexes are also common. bohrium.com

Iron(II)/Iron(III): The tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)3]2+, known as ferroin, is a classic example of a phenanthroline complex and is noted for its intense red color. wikipedia.org Iron(III) also forms stable complexes with 1,10-phenanthroline, with a 1:3 metal-to-ligand stoichiometry being reported. ijaar.org

Nickel(II): Nickel(II) readily forms complexes with 1,10-phenanthroline, such as the pink-colored [Ni(phen)3]2+. wikipedia.org Mixed-ligand Ni(II) complexes have also been synthesized, exhibiting different coordination geometries. bohrium.com

Cobalt(II): Cobalt(II) forms complexes with 1,10-phenanthroline and has been incorporated into mixed-ligand systems. bohrium.com

Zinc(II): Zinc(II) forms stable mononuclear and dinuclear complexes with 1,10-phenanthroline derivatives. journalirjpac.comnih.gov

Palladium(II): Palladium-catalyzed reactions often utilize phenanthroline derivatives as ligands, indicating the formation of Pd(II)-phenanthroline complexes as catalytic intermediates. chim.it

Rhenium(I): While less common, Rhenium(I) complexes with phenanthroline-based ligands have been investigated for their photophysical properties.

Alkaline Earth Metals: The coordination of 1,10-phenanthroline derivatives with alkaline earth metals is less explored compared to transition metals, but the chelating nature of the ligand suggests the potential for complex formation.

Influence of the Amine Substituent on Metal-Ligand Binding Affinity and Selectivity

The introduction of an amine substituent at the 4-position of the 1,10-phenanthroline ring can significantly influence the metal-ligand binding affinity and selectivity. The amine group is an electron-donating group, which can increase the electron density on the phenanthroline ring system. This enhanced electron density on the nitrogen donor atoms can lead to stronger σ-donation to the metal center, thereby increasing the stability of the resulting metal complex.

Studies on various substituted phenanthroline derivatives have shown that the nature and position of the substituent have a marked effect on the binding properties. acs.org For instance, electron-donating groups generally enhance the extraction ability of the ligand for metal ions. researchgate.net Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms, potentially leading to weaker metal-ligand bonds.

The position of the substituent is also crucial. Substituents at the 2 and 9 positions can introduce steric hindrance, which can affect the coordination geometry and selectivity for certain metal ions. nih.gov While the 4-amino group in this compound is not in a sterically demanding position, its electronic influence is still significant in modulating the ligand's interaction with different metal ions. This modulation of electronic properties can be exploited to fine-tune the selectivity of the ligand for a particular metal ion over others.

Investigation of Stability and Stoichiometry of this compound Metal Complexes

The determination of the stoichiometry and stability constants of metal complexes is crucial for understanding their behavior in solution. For 1,10-phenanthroline and its derivatives, various methods have been employed to determine these parameters.

Job's method of continuous variation and the molar ratio method are common spectrophotometric techniques used to determine the stoichiometry of metal-ligand complexes in solution. ijaar.orgchemicalpapers.com For instance, the stoichiometry of the iron(III)-phenanthroline complex has been determined to be 1:3 (metal:ligand) using Job's method. ijaar.org

The stability of the metal complexes is quantified by their formation constants. Higher formation constants indicate greater stability. The stability constants of metal complexes with phenanthroline derivatives can be determined using various techniques, including spectrophotometry and potentiometric titrations. For example, the formation constants for Co(II) and V(IV) complexes with a Schiff base ligand were determined spectroscopically. researchgate.net The stability of these complexes is a key factor in their potential applications, as it dictates their ability to remain intact under specific conditions.

Computational and Theoretical Investigations of 1,10 Phenanthrolin 4 Amine Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure of 1,10-Phenanthrolin-4-amine

Density Functional Theory (DFT) has become a important method for investigating the molecular and electronic properties of phenanthroline derivatives. nih.govmdpi.comresearchgate.net These calculations provide a fundamental understanding of the geometric structure and the distribution of electrons within the molecule, which are key determinants of its chemical behavior.

For amino-phenanthroline derivatives, DFT calculations are used to determine optimized molecular geometries, bond lengths, and bond angles. semanticscholar.org For instance, in a study of 2-amino-1,10-phenanthrolin-1-ium chloride, DFT calculations at the B3LYP/6-311++G(d,p) level of theory accurately predicted geometric parameters that were in good agreement with experimental X-ray diffraction data. semanticscholar.org Such studies confirm, for example, that protonation significantly lengthens the C-N bonds at the protonated nitrogen atom and widens the corresponding C-N-C angle within the phenanthroline ring system. semanticscholar.org These structural insights are foundational for understanding how the molecule interacts with other chemical species.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy and spatial distribution of these orbitals determine how a molecule will interact with others, functioning as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

In phenanthroline derivatives, the HOMO and LUMO are typically localized across the π-conjugated aromatic system. fhsu.eduresearchgate.net For platinum(II) complexes containing phenanthroline ligands, DFT calculations have shown that the LUMO is primarily located on the phenanthroline ligand itself. fhsu.edu The introduction of substituents, such as an amino group, can significantly alter the energies and localizations of these orbitals. For example, in amino-phenanthroline derived imine ligands, the HOMO-LUMO energy gap (ΔE) is a key indicator of reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

Below is a table summarizing representative HOMO-LUMO energy data for related phenanthroline compounds, calculated using DFT methods.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-amino-1,10-phenanthrolin-1-ium chloride | - | - | 2.98 | semanticscholar.org |

| Dithioacid derivative of 1,10-phenanthroline (B135089) | - | - | 3.13 | whiterose.ac.uk |

| Carboxylic acid derivative of 1,10-phenanthroline | - | - | 4.31 | whiterose.ac.uk |

| Styryl derivative of 1,10-phenanthroline (cis rotamer) | - | - | 3.55 | mdpi.com |

| Styryl derivative of 1,10-phenanthroline (trans rotamer) | - | - | 3.56 | mdpi.com |

To visualize and quantify reactivity, computational studies employ descriptors derived from the electron distribution. The Molecular Electrostatic Potential (MEP) and Averaged Local Ionization Energy (ALIE) are two such powerful tools.

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.govmdpi.com It reveals regions that are electron-rich (negative potential, typically colored red or yellow), which are prone to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are susceptible to nucleophilic attack. core.ac.ukchemrxiv.org For amino-phenanthroline derivatives, MEP surfaces consistently show that the most reactive sites, indicated by negative potential, are the nitrogen atoms of the phenanthroline ring and the amino group. nih.govmdpi.com These nitrogen atoms, with their lone pairs of electrons, are primary sites for coordination with metal ions and for forming hydrogen bonds. nih.govmdpi.com

The Averaged Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point in the space of a molecule. nih.gov Lower ALIE values on the molecular surface indicate the locations of the most loosely bound electrons, which are the most favorable sites for electrophilic and radical attack. nih.govnih.govcdnsciencepub.com In studies of amino-phenanthroline imine ligands, ALIE surfaces confirmed the high reactivity of the nitrogen atoms within the phenanthroline moiety, corroborating the findings from MEP analysis. nih.govmdpi.com

Together, these descriptors provide a detailed picture of the local reactivity of this compound, highlighting the nucleophilic character of the heterocyclic nitrogen atoms and the exocyclic amino group.

DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. semanticscholar.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated.

These theoretical spectra are invaluable for assigning experimental NMR signals and confirming molecular structures. semanticscholar.orgmdpi.com Studies on phenanthroline derivatives, including 2-amino-1,10-phenanthrolin-1-ium chloride and various mono-N-oxides, have demonstrated excellent agreement between the calculated and experimental chemical shifts. semanticscholar.orgmdpi.com For example, in the case of 2-amino-1,10-phenanthrolin-1-ium chloride, the calculated ¹H and ¹³C chemical shifts using the B3LYP/6-311++G(d,p) method were comparable to the experimental values, aiding in the unambiguous assignment of each proton and carbon in the molecule. semanticscholar.org Such calculations can also quantify the effects of substitution and solvent on the chemical shifts. mdpi.comrsc.org

A comparison of experimental and calculated ¹³C NMR chemical shifts for the parent 1,10-phenanthroline molecule is provided below.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (HF/6-31++G(d,p)) | Reference |

| C2 | 150.3 | 153.2 | tsijournals.com |

| C3 | 123.4 | 125.7 | tsijournals.com |

| C4 | 136.1 | 138.8 | tsijournals.com |

| C5 | 126.3 | 128.6 | tsijournals.com |

| C6 | 128.7 | 131.0 | tsijournals.com |

| C11 | 128.7 | 131.0 | tsijournals.com |

| C12 | 145.6 | 148.4 | tsijournals.com |

Note: This data is for the unsubstituted 1,10-phenanthroline. The presence of a 4-amino group would significantly alter these chemical shifts.

Molecular Dynamics (MD) Simulations of Phenanthroline Derivatives in Solution

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. nih.govmdpi.com MD simulations model the interactions between the solute (the phenanthroline derivative) and solvent molecules (typically water), providing a dynamic picture of solvation and intermolecular interactions. nih.govacs.org

For amino-phenanthroline derived ligands, MD simulations have been used to investigate how the molecules interact with water. nih.govmdpi.com By calculating radial distribution functions (RDFs), researchers can identify which atoms on the ligand have the most pronounced interactions with water molecules. nih.gov For example, in a study of a phenanthroline imine ligand with a hydroxyl group, the hydrogen atom of the OH group was found to have the strongest interactions with surrounding water molecules. nih.gov For this compound, MD simulations would similarly reveal the extent of hydrogen bonding between the amino group's hydrogens and the heterocyclic nitrogens with the solvent, which is crucial for understanding its solubility and behavior in biological systems.

Prediction of Reactivity and Potential through Quantum Chemical Parameters

Quantum chemical calculations provide a suite of parameters that can be used to predict and quantify the reactivity of molecules. researchgate.net Beyond the HOMO-LUMO gap, these include global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (σ).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.org

Global Softness (σ) is the reciprocal of hardness and indicates a molecule's polarizability.

These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net Computational studies on imidazophenanthroline derivatives have used these descriptors to predict their potential as corrosion inhibitors. researchgate.netjsribadan.ng The results showed that higher inhibition efficiency correlated with higher HOMO energy, increased polarizability, and lower energy gaps. jsribadan.ng For this compound, the electron-donating amino group would be expected to influence these parameters, likely increasing its softness and reactivity compared to the unsubstituted phenanthroline.

Theoretical Insights into Metal Complexation and Ligand Binding Mechanisms

1,10-phenanthroline and its derivatives are renowned for their ability to act as chelating ligands, forming stable complexes with a wide variety of metal ions. researchgate.netsemanticscholar.org Theoretical calculations offer profound insights into the nature of this metal complexation.

DFT can be used to model the structure of metal-phenanthroline complexes, predict their stability, and analyze the bonding between the metal center and the ligand's nitrogen atoms. bohrium.comresearchgate.net For instance, DFT calculations on transition metal complexes with an azo-oxime ligand and 1,10-phenanthroline have been used to confirm the coordination geometries (e.g., distorted octahedral or square-pyramidal) and assign vibrational spectra. bohrium.com

Theoretical studies also elucidate how substituents on the phenanthroline ring affect binding affinity and selectivity. The steric and electronic effects of substituents can significantly impact the stability and geometry of the resulting metal complexes. acs.org The amino group in this compound, being an electron-donating group, would be expected to increase the electron density on the nitrogen atoms of the phenanthroline ring, potentially enhancing its σ-donor capability and leading to the formation of more stable metal complexes compared to the parent phenanthroline. rsc.org Computational models can predict these effects, guiding the design of new ligands for specific applications in catalysis, sensing, or medicine. frontiersin.org

Applications in Advanced Materials and Catalysis Involving 1,10 Phenanthrolin 4 Amine

Photocatalytic Systems Utilizing 1,10-Phenanthrolin-4-amine Derivatives

The modification of photocatalysts at a molecular level is a key strategy for enhancing their efficiency. Derivatives of 1,10-phenanthroline (B135089), noted for their high charge-transfer mobility and favorable electro/photoactive properties, are increasingly being explored for this purpose. frontiersin.org

Visible Light-Driven Carbon Dioxide (CO2) Reduction with Phenanthroline-Based Catalysts

The conversion of carbon dioxide (CO2) into valuable chemicals using visible light is a significant area of research aimed at addressing both environmental concerns and energy demands. Phenanthroline-based catalysts have emerged as promising candidates for this transformation.

Rhenium(I) complexes, for example, have been investigated for the photocatalytic reduction of CO2. rsc.org While some systems have shown low turnover rates, modifications to the phenanthroline ligand can significantly enhance performance. rsc.org For instance, a photocatalyst incorporating a modified 1,10-phenanthroline ligand demonstrated selective production of formic acid with a high turnover number of 533 and a turnover frequency of 356 h⁻¹ when paired with a sacrificial donor. rsc.org

Iron-based catalysts, which are more earth-abundant, are also being explored. bohrium.com Photocatalytic systems using simple mixtures of an iron(II) source and various 1,10-phenanthroline derivatives have proven effective for CO2 reduction. acs.org In these systems, the steric bulk of substituents on the phenanthroline ligand plays a crucial role; moderate hindrance at the 2 and 9 positions can prevent the formation of overly stable iron complexes that would inhibit catalytic activity. acs.org One such system, employing a 2,9-di-sec-butyl-phenanthroline ligand with a copper(I) complex as a photosensitizer, achieved a quantum yield of 8.2% for CO production. acs.org

Copper(I) complexes themselves can act as photosensitizers in these systems. frontiersin.orgnih.gov By introducing aromatic substituents at the 4 and 7 positions of a 2,9-dimethyl-1,10-phenanthroline ligand, the molar extinction coefficient of the metal-to-ligand charge transfer (MLCT) band in the visible region can be enhanced, improving light absorption. frontiersin.org

| Catalyst System | Photosensitizer | Sacrificial Donor | Product | Turnover Number (TON) | Turnover Frequency (TOF) | Quantum Yield (Φ) |

| [Re(CO)₃(1-(1,10)phenanthroline-5-(4-nitro-naphthalimide))Cl] rsc.org | Self | 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | Formic Acid | 533 | 356 h⁻¹ | - |

| Fe(II)Cl₂ + 2,9-di-sec-butyl-phenanthroline acs.org | Dinuclear Cu(I) complex | Triethanolamine (TEOA) | CO | - | - | 8.2% |

| Iron-substituted tetraphenyl porphyrin bohrium.com | Purpurin | Amine | CO | 120 | - | - |

Hybrid Photocatalysts (e.g., TiO2-based Systems Modified with Aminophenanthrolines)

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its stability, low cost, and non-toxicity. frontiersin.orgnih.gov However, its activity is primarily limited to the UV region of the spectrum. mdpi.com To extend its operation into the visible light range, TiO₂ is often modified with photosensitizers. frontiersin.org Aminophenanthrolines have proven to be effective in this role.

Studies have shown that modifying TiO₂ with 1,10-phenanthroline and its derivatives can significantly enhance its photocatalytic ability. frontiersin.orgfrontiersin.orgnih.gov In a comparative study, TiO₂ was modified with 1,10-phenanthroline (Phen), 1,10-phenanthrolin-5-amine (B135153) (NH₂-Phen), and 1,10-phenanthroline-5-nitro (NO₂-Phen). frontiersin.orgfrontiersin.orgnih.gov The resulting hybrid photocatalysts were tested for the degradation of methyl orange under visible light. The photocatalytic efficiency followed the order: NH₂-Phen/TiO₂ > NO₂-Phen/TiO₂ > Phen/TiO₂ > TiO₂. frontiersin.orgnih.gov This indicates that the introduction of a delocalized π-conjugated system from the phenanthroline moiety enhances photocatalytic activity, with the amino group in NH₂-Phen/TiO₂ providing the most significant improvement. frontiersin.orgnih.gov The enhanced performance is attributed to the ability of the organic modifiers to absorb visible light and inject electrons into the conduction band of TiO₂, thereby initiating the photocatalytic process. frontiersin.orgresearchgate.net

| Photocatalyst | Substrate | Light Source | Key Finding |

| NH₂-Phen/TiO₂ | Methyl Orange | Visible Light | Highest photocatalytic performance among the tested modified TiO₂ catalysts. frontiersin.orgnih.govnih.gov |

| NO₂-Phen/TiO₂ | Methyl Orange | Visible Light | Higher efficiency than unmodified TiO₂ and Phen/TiO₂. frontiersin.orgnih.gov |

| Phen/TiO₂ | Methyl Orange | Visible Light | Enhanced efficiency compared to unmodified TiO₂. frontiersin.orgnih.gov |

| Unmodified TiO₂ | Methyl Orange | Visible Light | Lowest photocatalytic efficiency in the comparative study. frontiersin.orgnih.gov |

Electrocatalytic Applications (e.g., Oxygen Reduction Reaction, Hydrogen Evolution Reaction)

Derivatives of 1,10-phenanthroline are also integral to the development of efficient electrocatalysts, particularly for the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries. nih.govresearchgate.net Metal complexes with phenanthroline-based ligands can form M-N₄ active centers that facilitate the ORR, often through a highly efficient four-electron pathway. nih.govresearchgate.net

For instance, an iron complex with a nitrogen-rich phenanthroline derivative ligand has demonstrated excellent oxygen reduction activity in an alkaline medium. nih.gov Similarly, cobalt(II) complexes with phenanthroline ligands supported on reduced graphene oxide have been shown to catalyze the ORR. researchgate.net The introduction of substituents on the phenanthroline ring can further tune the catalytic activity. For example, an electron-withdrawing nitro group can enhance the catalytic activity of the cobalt complex. researchgate.net

In addition to the ORR, phenanthroline-based systems are being explored for the oxygen evolution reaction (OER), the anodic half-reaction of water electrolysis. rsc.orgrsc.org Organo-metallic complexes of 1,10-phenanthroline with metals like Ni, Co, and Fe, when intercalated into montmorillonite (B579905) clay, have shown promise as OER electrocatalysts. rsc.orgrsc.org

Supramolecular Chemistry of this compound

The rigid, planar structure and the presence of nitrogen atoms make 1,10-phenanthroline and its derivatives excellent building blocks in supramolecular chemistry. mdpi.comnih.gov They can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, to form well-defined, complex architectures. mdpi.comnih.govtandfonline.com

Molecular Recognition and Host-Guest Interactions in Phenanthroline-Based Assemblies

Phenanthroline-based structures can act as hosts for various guest molecules. For example, the self-assembly of manganese(II) and 1,10-phenanthroline can create a hexameric host cavity capable of encapsulating a dimer of 2-chlorobenzoic acid. mdpi.compreprints.org The stability of these host-guest systems is maintained by a network of non-covalent interactions, including C–H∙∙∙Cl hydrogen bonds and π-stacking interactions. mdpi.com

Calixarenes, another class of macrocyclic hosts, can form complexes with phenanthroline derivatives. Water-soluble p-sulfonatocalix mdpi.comarenes have been shown to form host-guest complexes with platinum(II) complexes containing a 5,6-dimethyl-1,10-phenanthroline (B1329572) ligand. thno.org This encapsulation can protect the guest molecule from degradation. thno.org Furthermore, the interaction between p-sulfonatocalixarenes and the 1,10-phenanthrolinium ion can lead to the formation of molecular capsules. nankai.edu.cn

Self-Assembly Processes Directed by Phenanthroline Moieties

The ability of phenanthroline derivatives to direct self-assembly has led to the creation of a wide range of supramolecular structures. Novel molecular complexes have been synthesized through the self-assembly of 1,10-phenanthroline and 5-amino-1,10-phenanthroline. nih.gov Similarly, molecular complexes can be formed by the self-assembly of 1,10-phenanthroline with various substituted 2-aminobenzimidazoles. nih.govdntb.gov.uamdpi.com The resulting structures are stabilized by a combination of hydrogen bonds and π-π stacking between the benzimidazole (B57391) and phenanthroline rings. nih.govdntb.gov.uamdpi.com

Lanthanide coordination polymers with two-dimensional rhombus-like grid structures have been constructed using 2-aminoterephthalic acid and 1,10-phenanthroline. researchgate.netrsc.org These 2D grids can further assemble into 3D supramolecular architectures through hydrogen bonds and π-π stacking interactions between the phenanthroline molecules. researchgate.netrsc.org

| Assembly Type | Building Blocks | Key Interactions | Resulting Structure |

| Host-Guest Complex | [Mn(phen)₂Cl₂] and 2-chlorobenzoic acid | C–H∙∙∙Cl hydrogen bonds, π-stacking | Encapsulation of a 2-chlorobenzoic acid dimer within a hexameric host cavity. mdpi.compreprints.org |

| Molecular Complex | 1,10-phenanthroline and 5-amino-1,10-phenanthroline | Self-assembly | Novel molecular complexes. nih.gov |

| Molecular Complex | 1,10-phenanthroline and 2-aminobenzimidazoles | Hydrogen bonding, π-π stacking | Self-assembled molecular complexes. nih.govdntb.gov.uamdpi.com |

| Coordination Polymer | Lanthanide ions, 2-aminoterephthalic acid, and 1,10-phenanthroline | Metal coordination, hydrogen bonding, π-π stacking | 2D rhombus-like grids forming 3D supramolecular architectures. researchgate.netrsc.org |

| Host-Guest Complex | p-Sulfonatocalix mdpi.comarenes and a Pt(II) complex with 5,6-dimethyl-1,10-phenanthroline | Host-guest interactions | Encapsulation of the Pt(II) complex. thno.org |

Role of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Supramolecular Architectures

The construction of well-defined supramolecular architectures relies heavily on a combination of strong metal-ligand coordination and weaker, non-covalent interactions. In systems incorporating 1,10-phenanthroline derivatives, including this compound, hydrogen bonding and π-π stacking are crucial in directing the assembly of molecules into higher-order structures. researchgate.nettandfonline.com

π-π Stacking: The large, electron-deficient aromatic system of the 1,10-phenanthroline core makes it an excellent candidate for π-π stacking interactions. mdpi.comnih.gov These interactions occur when the planar aromatic rings of adjacent phenanthroline ligands align in a face-to-face or offset fashion. dicames.online The typical centroid-to-centroid distances for these interactions are in the range of 3.5 to 3.8 Å. nih.goviucr.org In many crystal structures of phenanthroline-containing metal complexes, these stacking interactions link cations or neutral molecules into columns or layers, reinforcing the structure built by coordination bonds and hydrogen bonding. iucr.orgmdpi.com The combination of hydrogen bonding from the amino group and π-π stacking from the aromatic core provides a powerful and synergistic strategy for the rational design of complex supramolecular assemblies. mdpi.com

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 1,10-phenanthroline and its derivatives are widely used as ancillary or primary ligands in the synthesis of these materials due to their rigid structure and strong chelating ability. nih.govresearchgate.netacs.org

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligands (e.g., this compound and often a carboxylate-based linker) are heated in a solvent. researchgate.netacs.org The final structure is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, the solvent system, and temperature. For example, four new coordination polymers were synthesized through the reaction of Zn(II) or Cd(II) with 1,10-phenanthroline and dicarboxylic acids, resulting in one-dimensional chain structures. acs.orgacs.org The use of mixed ligands, such as a phenanthroline derivative and a polycarboxylate, is a common strategy to build CPs and MOFs with desired dimensionality and properties. nih.govacs.org

Table 1: Examples of Coordination Polymers/MOFs with 1,10-Phenanthroline Ligands

| Complex Name/Formula | Metal Ion(s) | Other Ligands | Structural Features | Reference |

|---|---|---|---|---|

| {[Zn(4,4′-BDA)(Phen)]₂·HCON(CH₃)₂}ₙ | Zn(II) | biphenyl-4,4′-dicarboxylic acid | 1D Coordination Polymer | acs.org |

| {[Cd(4,4′-BDA)(Phen)]₂·H₂O}ₙ | Cd(II) | biphenyl-4,4′-dicarboxylic acid | 1D Coordination Polymer | acs.org |

| [Mn(phen)₂(Hbptc)]·5H₂O | Mn(II) | 3,3′,4,4′-biphenyltetracarboxylic acid | Zigzag chains linked into a 3D framework by hydrogen bonding | researchgate.net |

| [Mg(phen)(bdc)]ₙ | Mg(II) | 1,4-benzenedicarboxylate | 3D MOF with cds-type topology | nih.gov |

Sensing Platforms Based on this compound

The inherent fluorescence of the phenanthroline ring and its strong affinity for metal ions make its derivatives, including this compound, excellent candidates for the development of chemical sensors. researchgate.netresearchgate.net

Luminescent and fluorescent sensors based on 1,10-phenanthroline operate on the principle that the coordination of a metal ion perturbs the photophysical properties of the ligand. researchgate.net This perturbation can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The amino group at the 4-position can modulate the electronic properties of the phenanthroline system, potentially enhancing sensitivity and selectivity.

Derivatives of 1,10-phenanthroline have been successfully developed as fluorescent sensors for various metal ions, including Zn(II), Cd(II), and Hg(II). bohrium.comresearchgate.netmdpi.com The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular vibrations or rotations, leading to a decrease in non-radiative decay pathways and an increase in fluorescence quantum yield. Another common mechanism is photoinduced electron transfer (PET), where the fluorescence is initially quenched by a nearby electron-donating group (like an amine). Upon cation binding, the PET process is inhibited, and fluorescence is restored. nih.gov For example, 5-amino-1,10-phenanthroline, a close structural analog, has been investigated for metal ion detection. researchgate.net

Potentiometric sensors, or ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which correlates to the activity of a specific ion in solution. 1,10-phenanthroline and its derivatives can be incorporated into polymeric membranes (typically PVC) to act as ionophores—the active recognition element that selectively binds target cations. nih.govresearchgate.net

A sensor incorporating a 1,10-phenanthrolinium cation was successfully used for the potentiometric titration of Hg(II) and Cu(II) ions. nih.govresearchgate.net The sensor membrane consisted of an ion-exchanger, a plasticizer, and a PVC matrix. nih.gov The principle relies on the selective complexation of the target metal ion by the phenanthroline ionophore at the membrane-solution interface, which generates a measurable potential. More specifically, 1,10-phenanthroline-5-amine has been used as a chelating agent deposited on a polyaniline layer to create a potentiometric sensor for Fe(II) and Fe(III) ions, demonstrating its applicability in this sensing modality. nih.gov These sensors offer advantages of sensitivity, accuracy, and selectivity for determining metal ion concentrations in various samples. nih.gov

A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte, leading to a detectable signal. However, the term is often used more broadly to include systems that form very stable complexes. A "turn-off" or quenching-based fluorescence sensing strategy is a common approach where the initial fluorescence of the sensor molecule is diminished upon binding the analyte. researchgate.net

This strategy is particularly effective for detecting paramagnetic transition metal ions like Fe(II), which are known to quench fluorescence through energy or electron transfer processes. researchgate.net The formation of a stable, non-fluorescent complex between the phenanthroline derivative and Fe(II) is a well-known phenomenon. researchgate.net Research has shown that 5-amino-1,10-phenanthroline can act as a highly selective and sensitive turn-off fluorescent sensor for Fe(II). researchgate.net The fluorescence intensity of the amino-phenanthroline decreases significantly upon the addition of Fe(II) due to the formation of a stable 1:3 (metal:ligand) complex. This process is attributed to static quenching, where a non-fluorescent ground-state complex is formed. researchgate.net Such sensors have achieved low detection limits, for instance, 2.74 × 10⁻⁷ M for Fe(II) using 5-amino-1,10-phenanthroline. researchgate.net

Table 2: Sensing Applications of Amino-Phenanthroline Derivatives

| Compound | Analyte | Sensing Method | Mechanism | Detection Limit | Reference |

|---|---|---|---|---|---|

| 5-amino-1,10-phenanthroline | Fe(II) | Turn-off Fluorescence | Static quenching via stable complex formation | 2.74 x 10⁻⁷ M | researchgate.net |

| 1,10-phenanthroline-5-amine | Fe(II) / Fe(III) | Potentiometry | Selective chelation on a PANI-modified electrode | 5 nM - 50 µM range | nih.gov |

| 1,10-phenanthrolinium cation | Hg(II), Cu(II) | Potentiometric Titration | Formation of insoluble metal-phenanthroline complexes | N/A (Titration) | nih.govresearchgate.net |

Application as Ligands in Homogeneous and Heterogeneous Catalysis

1,10-phenanthroline-type ligands are widely employed in catalysis due to their ability to form stable complexes with a variety of transition metals, enhancing their catalytic activity and stability. magtech.com.cn The rigid aromatic structure of the phenanthroline core is crucial for improving catalyst stability, while substituents can significantly influence the activity and selectivity of the catalyst. magtech.com.cn The amino group in this compound can electronically modify the metal center and provide a site for anchoring the catalyst to a solid support.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Copper/phenanthroline systems are well-known for their efficiency in cross-coupling reactions. chim.it More recently, iron catalysts, which are more abundant and less toxic, have gained attention. Iron complexes with 2,9-diaryl-1,10-phenanthroline ligands have shown unique reactivity and selectivity in the hydrosilylation of alkenes. nih.gov The phenanthroline ligand is not merely a spectator; mechanistic studies suggest that π-π interactions between the phenanthroline ligand and the substrate can influence the reaction's selectivity. nih.gov The electronic effects of the amino group in the 4-position would be expected to modulate the electron density at the metal center, thereby tuning its catalytic properties for reactions such as C-N coupling, oxidation, and reduction. researchgate.netmagtech.com.cn

Heterogeneous Catalysis: Heterogenizing a catalyst involves immobilizing it on a solid support, which facilitates catalyst separation and recycling—a key principle of green chemistry. The amino group of this compound is ideal for this purpose. It can be used to covalently attach the phenanthroline ligand to a solid support like a porous aromatic framework (PAF). For instance, a phenanthroline-functionalized PAF, synthesized via a Sonogashira reaction, served as a highly efficient and recyclable heterogeneous catalyst for the tandem reaction of 2-iodoanilines and isothiocyanates in water. researchgate.net In other work, copper(II) complexes containing 1,10-phenanthroline have been affixed to supports like MCM-41 to create active heterogeneous catalysts. doi.org The robust nature of these supported catalysts allows them to be reused for multiple cycles without significant loss of activity. researchgate.net

Analytical Methodologies for the Characterization and Detection of 1,10 Phenanthrolin 4 Amine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the analysis of 1,10-phenanthrolin-4-amine, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in both solution and the solid state. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, while ¹⁵N NMR offers specific insights into the nitrogen environments, which are crucial for understanding the ligand's coordination capabilities.

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a particularly powerful technique for investigating the nitrogen atoms within the phenanthroline core, which are directly involved in coordination with metal ions. nih.gov This method is highly sensitive to subtle changes in the electronic structure and molecular constitution. nih.gov Studies on related 4,7-diamino-1,10-phenanthroline derivatives have utilized ¹⁵N CP/MAS NMR to differentiate the nitrogen atoms within the structure and to understand the influence of various substituents on their chemical shifts. nih.gov The chemical shifts provide valuable data on the bidentate coordination abilities of the ligand. nih.gov

Table 1: Representative NMR Data for Amino-Phenanthroline Derivatives This table compiles illustrative NMR data from related amino-phenanthroline compounds to approximate the expected values for this compound.

| Nucleus | Chemical Shift Range (ppm) | Compound | Reference |

|---|---|---|---|

| ¹H | 6.90 - 8.90 | 2-amino-1,10-phenanthrolin-1-ium chloride | semanticscholar.org |

| ¹³C | 112.60 - 160.30 | 2-amino-1,10-phenanthrolin-1-ium chloride | semanticscholar.org |

| ¹⁵N | Signals are sensitive to substituents | 4,7-diamino-1,10-phenanthrolines | nih.gov |

Mass Spectrometry (e.g., MS, HRMS, GC-MS)

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or for separating the compound from a mixture before detection. nih.govnih.gov In the characterization of precursors and derivatives like 4,7-diamino-1,10-phenanthrolines, a combination of MS, HRMS, and GC-MS has been successfully used to confirm their identity and purity. nih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, is used to study the electronic transitions within the this compound molecule. The spectrum is characterized by intense absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic phenanthroline ring system. semanticscholar.orgdergipark.org.tr The introduction of the amino group at the 4-position can lead to additional charge-transfer (CT) bands. semanticscholar.org In a study of 2-amino-1,10-phenanthrolin-1-ium chloride, the band near 330 nm was assigned to an intra-ligand (IL) π → π* transition, while lower energy bands were attributed to charge transfer transitions arising from the protonation of the heterocyclic amine. semanticscholar.org The analysis of these spectra is often supported by theoretical calculations, such as time-dependent density functional theory (TD-DFT), to accurately assign the observed electronic transitions. mdpi.com

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Complexes

Table 2: Crystallographic Data for a Representative Phenanthroline Derivative This table shows example data for a related compound, illustrating the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Compound | 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Reference | nih.gov |

Powder X-ray Diffraction for Phase Purity Analysis

Powder X-ray Diffraction (PXRD) is a vital technique for assessing the bulk purity of a synthesized sample of this compound. ncl.ac.uk The method involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. This experimental pattern is then compared to a pattern simulated from single-crystal X-ray diffraction data or a reference pattern from a database. ncl.ac.ukresearchgate.net A match between the experimental and reference patterns confirms the identity and crystalline phase of the bulk material. ncl.ac.uk Any discrepancies or additional peaks in the experimental pattern would indicate the presence of impurities or different polymorphic forms. researchgate.net This non-destructive technique is essential for ensuring that the material being studied for further applications is a single, pure phase. ncl.ac.uk

Chromatographic and Electrophoretic Separations

The separation and quantification of this compound and its derivatives are crucial for various applications, from quality control in synthesis to its use in complex analytical systems. High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry Analysis

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the reviewed literature, methods developed for structurally similar phenanthroline derivatives provide a strong basis for its analysis. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A validated RP-HPLC method for the assay of a related compound, 1,10-phenanthroline-5,6-dione (B1662461), employed a C18 column with a mobile phase of methanol-water (50:50, v/v) containing 0.1% triethylamine, with UV detection at 254 nm. nih.gov This method was also successfully coupled with mass spectrometry (HPLC-MS) for the identification of impurities. nih.gov For other derivatives like 5-phenyl-1,10-phenanthroline, an RP-HPLC method using an acetonitrile (B52724) and water mobile phase with phosphoric acid has been described, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. nih.gov

Furthermore, the synthesis and characterization of various 1,10-phenanthroline-mono-N-oxides have reported their separation and purification using preparative HPLC, indicating the utility of this technique for isolating specific isomers and related compounds. mdpi.com The retention times for several of these derivatives have been documented, providing a reference for method development. mdpi.com Purity of a 1,10-phenanthroline (B135089) hydroxamic acid derivative was also confirmed using HPLC analysis, highlighting its role in quality control.

The table below summarizes HPLC conditions used for the analysis of various 1,10-phenanthroline derivatives, which can serve as a starting point for developing a method for this compound.

| Compound | Column | Mobile Phase | Detection | Reference |

| 1,10-Phenanthroline-5,6-dione | C18 (150 x 4.6 mm; 5 µm) | Methanol-water (50:50, v/v) with 0.1% triethylamine | UV at 254 nm | nih.gov |

| 5-Phenyl-1,10-phenanthroline | Newcrom R1 | Acetonitrile, water, and phosphoric acid (formic acid for MS) | UV/MS | nih.gov |

| 4-Methyl-1,10-phenanthroline-1-N-oxide | Not specified | Not specified | Not specified | mdpi.com |

| 7-Methyl-1,10-phenanthroline-1-N-oxide | Not specified | Not specified | Not specified | mdpi.com |

Micellar Electrokinetic Chromatography (MEKC) for Metal Ion Complexes

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral analytes. wikipedia.org It is particularly useful for the analysis of metal ion complexes with ligands like 1,10-phenanthroline. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgkapillarelektrophorese.com

The separation in MEKC is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org For metal complexes of 1,10-phenanthroline, which are often charged, the separation is influenced by both their electrophoretic mobility and their interaction with the micelles. kapillarelektrophorese.com This technique has been successfully applied to the separation and quantification of multiple amino acids after derivatization, demonstrating its utility for complex sample matrices. nih.gov

While specific applications of MEKC for this compound metal complexes are not detailed in the available literature, the principles of MEKC suggest its high potential for this purpose. The amine group on the phenanthroline ring could influence the partitioning behavior of its metal complexes within the micellar system, potentially offering unique selectivity compared to unsubstituted phenanthroline complexes. The choice of surfactant, buffer pH, and organic modifiers are key parameters to optimize for achieving the desired separation. scispace.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for characterizing the redox properties of 1,10-phenanthroline derivatives and their metal complexes. These techniques provide insights into the electronic structure and reactivity of the molecules.

Studies on 5-amino-1,10-phenanthroline, an isomer of the target compound, have shown that the amino group significantly influences the electrochemical behavior. The oxidative electropolymerization of transition-metal complexes of 5-amino-1,10-phenanthroline is initiated by the oxidation of the amino-phenanthroline ligand itself. The electrochemical initiation step involves the 5-amino-1,10-phenanthroline ligand, and the resulting polymer films exhibit reversible electrochromism.

The electrochemical properties of a series of cobalt(II) complexes with substituted phenanthrolines have been investigated, revealing that the nature of the substituent on the phenanthroline ring affects the redox potentials of the metal center. Furthermore, the electrochemical behavior of the 1,10-phenanthroline ligand on a multi-walled carbon nanotube surface has been studied, demonstrating its electro-oxidation to a redox-active dione (B5365651) derivative. kapillarelektrophorese.com

The table below presents a summary of key electrochemical findings for amino-phenanthroline derivatives and related compounds.

| Compound/Complex | Technique | Key Findings | Reference |

| Tris(5-amino-1,10-phenanthroline)iron(II) | Cyclic Voltammetry | Electropolymerization on glassy carbon and ITO surfaces; reversible electrochromism. | |

| Metal complexes of 5-amino-1,10-phenanthroline (Mn, Fe, Co, Ni, Cu, Zn, Ru, Os) | Cyclic Voltammetry | Investigated the ability to form polymer films via electrochemical polymerization. | |

| 1,10-Phenanthroline on MWCNT | Cyclic Voltammetry, LC-MS, ESI-MS | Unexpected oxidation of phenanthroline to 1,10-phenanthroline-5,6-dione. kapillarelektrophorese.com | kapillarelektrophorese.com |

| Tris(1,10-phenanthroline)cobalt(III) | Cyclic Voltammetry | Studied the interaction with DNA. | |

| Copper-1,10-phenanthroline complex | Cyclic Voltammetry-Thin Layer Spectroelectrochemistry | Elucidated the electrode reaction mechanism and thermodynamic parameters. |

Derivatization Methods for Enhanced Analytical Detection of Amines

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. For amines like this compound, derivatization can enhance fluorescence or UV absorbance, leading to more sensitive detection.

In-Capillary Derivatization Strategies for Metal Ions Using Phenanthroline

In-capillary derivatization in capillary electrophoresis (CE) offers an automated and efficient way to analyze metal ions. 1,10-phenanthroline is a well-established derivatizing agent for this purpose. A simple and automated method involving in-capillary derivatization and preconcentration has been developed for the simultaneous determination of Fe(II), Zn(II), Cu(II), and Cd(II). nih.gov In this method, the metal ions are derivatized with 1,10-phenanthroline inside the capillary before separation. nih.gov

Another approach combines conventional CE separation of metal cations with post-column complete complexation with 1,10-phenanthroline using a zone-passing technique. nih.gov This allows for rapid and selective separation with sensitive direct UV detection of the metal-phenanthroline complexes. nih.gov These in-capillary and post-column derivatization strategies significantly enhance the sensitivity and selectivity of metal ion analysis.

The following table summarizes the conditions for in-capillary derivatization of metal ions with 1,10-phenanthroline.

| Metal Ions | Derivatizing Agent | Method | Buffer | Detection | Reference |

| Fe(II), Zn(II), Cu(II), Cd(II) | 1,10-Phenanthroline | In-capillary derivatization and preconcentration | 0.2 mol L−1 acetate (B1210297) pH 5.5 with 20% methanol | UV | nih.gov |

| Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 1,10-Phenanthroline | Post-column complexation (zone-passing) | 50 mmol l(-1) glycolic acid (pH 6.0 with imidazole) | Direct UV at 254 nm | nih.gov |

Comparative Analysis of Amine Derivatization Reagents in Analytical Research

A variety of derivatization reagents are available for the analysis of amines by HPLC and other chromatographic techniques. The choice of reagent depends on the specific amine, the desired detection method (e.g., fluorescence or UV), and the sample matrix.

For aromatic amines, novel pre-column fluorescent derivatization reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) have been developed and compared. nih.gov The PPIA method, in particular, showed high sensitivity and ease of handling. nih.gov Another reagent, 2-(9-carbazole)-ethyl-chloroformate (CEOC), has also been successfully used for the pre-column fluorescence derivatization of aromatic amines.

A comparative analysis of five different amine-derivatization methods (Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) for metabolite analysis by LC-MS/MS found that no single method was superior for all applications and that a combination of reagents might be necessary for comprehensive coverage. mdpi.com Dansyl-Cl was noted as a versatile reagent, providing derivatives with both fluorescence and high ionization efficiency. mdpi.com

The table below provides a comparison of common amine derivatization reagents.

| Reagent | Analyte Type | Detection Method | Key Features | Reference |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary aromatic amines | Fluorescence, MS | High sensitivity, good baseline resolution | nih.gov |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Aromatic amines | Fluorescence | One-step procedure, stable derivatives | |

| Dansyl chloride (Dansyl-Cl) | Biogenic amines, various amine-containing metabolites | UV, Fluorescence, MS/MS | Versatile, high ionization efficiency, stable derivatives | mdpi.comwikipedia.org |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Biogenic amines, various amine-containing metabolites | UV, MS/MS | Useful under highly acidic chromatographic conditions | mdpi.comwikipedia.org |

| Benzoyl chloride | Biogenic amines | UV | Suitable for batch injection, derivatives may require cooling | wikipedia.org |

| Dabsyl chloride | Biogenic amines, various amine-containing metabolites | UV, MS/MS | Good alternative at weakly acidic and basic conditions | mdpi.comwikipedia.org |

| o-Phthalaldehyde (OPA) | Various amine-containing metabolites | Fluorescence, MS/MS | Versatile fluorogenic reagent | mdpi.com |

| Marfey's reagent | Various amine-containing metabolites | MS/MS | Chiral, useful for enantiomer separation | mdpi.com |

Mechanistic Investigations of 1,10 Phenanthrolin 4 Amine Interactions with Biological Macromolecules

DNA Interaction Mechanisms

The planar, aromatic structure of the 1,10-phenanthroline (B135089) scaffold is a key determinant of its ability to interact with the DNA double helix. These interactions can occur through various non-covalent modes, including intercalation, groove binding, and electrostatic interactions, and can be further modulated by the nature of substituents on the phenanthroline ring and coordination with metal ions.

Intercalative Binding Modes of Phenanthroline-Based Compounds with DNA

One of the primary modes by which planar molecules like 1,10-phenanthroline derivatives interact with DNA is intercalation. This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. The three fused aromatic rings of the 1,10-phenanthroline core are essential for this type of binding. scirp.org This insertion causes a local unwinding of the DNA helix and an increase in the distance between adjacent base pairs to accommodate the intercalating ligand.

The binding affinity and the preference for intercalation versus other binding modes are influenced by the substituents on the phenanthroline ring. For instance, the addition of methyl groups can modulate the cytotoxic effects of phenanthroline derivatives, with the mechanism of action often initiated by groove binding before transitioning to the more disruptive intercalative mode. scirp.org Metal complexes of phenanthroline, such as those with platinum(II) or palladium(II), often exhibit strong intercalative binding, a property that is linked to their cytotoxic activity. nih.govnih.gov The planarity of the phenanthroline ligand is crucial for effective intercalation, which in turn can inhibit cellular processes like DNA replication and transcription by interfering with the enzymes involved. nih.gov

While classical intercalation is a major binding mode, phenanthroline-based compounds can also associate with DNA through groove binding, primarily in the minor or major grooves, and through non-specific electrostatic interactions between the cationic complex and the anionic phosphate (B84403) backbone of DNA. mdpi.com The specific mode of interaction is often a complex interplay of the compound's structure, charge, and the local DNA sequence and conformation.

Elucidation of DNA Cleavage Mechanisms Induced by Metal Complexes of Aminophenanthrolines

Metal complexes of 1,10-phenanthroline and its derivatives are well-known for their ability to cleave DNA. This nuclease activity is a cornerstone of their potential therapeutic applications. The mechanism typically involves the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases of the DNA backbone.